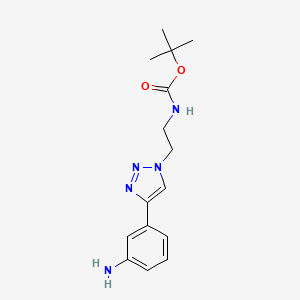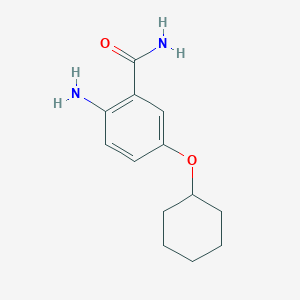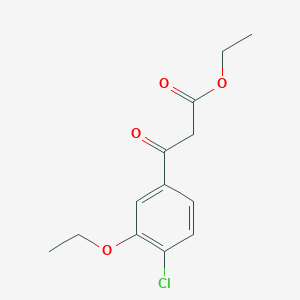
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a chloro-substituted aromatic ring, and a keto group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-chloro-3-ethoxybenzoic acid with ethyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-3-ethoxybenzoic acid.
Reduction: Formation of ethyl 3-(4-chloro-3-ethoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and ethoxy groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate: Lacks the chloro group, which can influence its chemical properties and applications.
Ethyl 3-(4-chloro-3-methoxyphenyl)-3-oxopropanoate: Contains a methoxy group instead of an ethoxy group, leading to differences in steric and electronic effects.
特性
分子式 |
C13H15ClO4 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
ethyl 3-(4-chloro-3-ethoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12-7-9(5-6-10(12)14)11(15)8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
ARNRPOPWMWTFDX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C(=O)CC(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


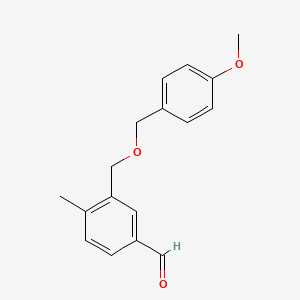

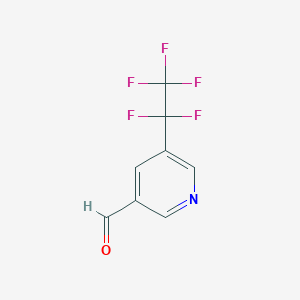



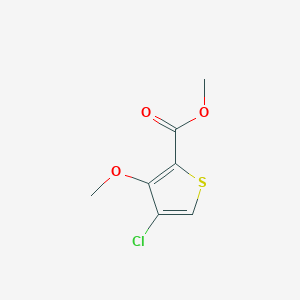
![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)



